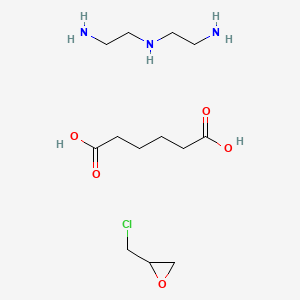![molecular formula C10H17BrO2 B14164699 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane CAS No. 6315-59-9](/img/structure/B14164699.png)
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable framework. The presence of a bromoethyl group adds to its reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane typically involves the reaction of 1,3-dioxaspiro[4.5]decane with a bromoethylating agent. One common method includes the use of 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the bromoethyl group. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl functionalities.
Reduction: Conversion to ethyl derivatives.
科学的研究の応用
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro structure provides rigidity and stability, influencing the compound’s interaction with molecular targets and pathways.
類似化合物との比較
Similar Compounds
1,3-Dioxaspiro[4.5]decane: Lacks the bromoethyl group, making it less reactive in substitution reactions.
2-(2-Chloroethyl)-1,3-dioxaspiro[4.5]decane: Similar structure but with a chloroethyl group, which is less reactive than the bromoethyl group.
2-(2-Iodoethyl)-1,3-dioxaspiro[4.5]decane: Contains an iodoethyl group, which is more reactive than the bromoethyl group.
Uniqueness
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane is unique due to its balanced reactivity and stability. The bromoethyl group provides sufficient reactivity for various chemical transformations, while the spiro structure ensures rigidity and stability, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
6315-59-9 |
|---|---|
分子式 |
C10H17BrO2 |
分子量 |
249.14 g/mol |
IUPAC名 |
2-(2-bromoethyl)-1,3-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H17BrO2/c11-7-4-9-12-8-10(13-9)5-2-1-3-6-10/h9H,1-8H2 |
InChIキー |
YEMVJJKUKHGUQZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)COC(O2)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




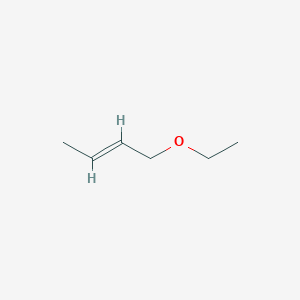
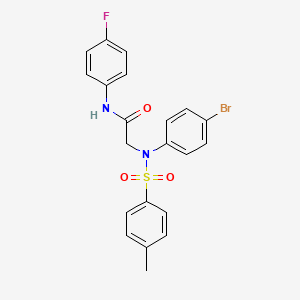
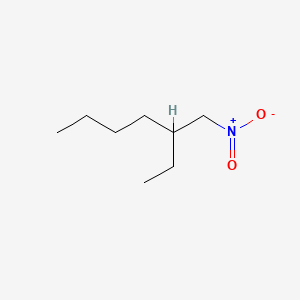
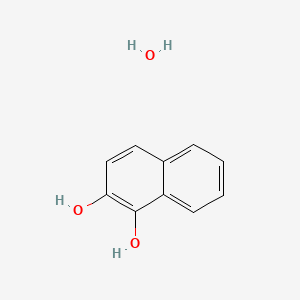
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
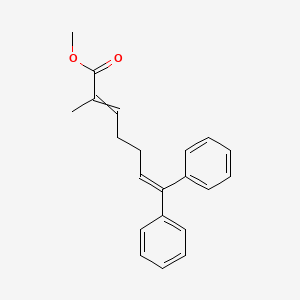
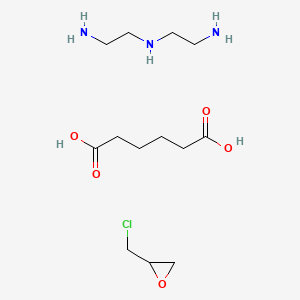
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)

![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
